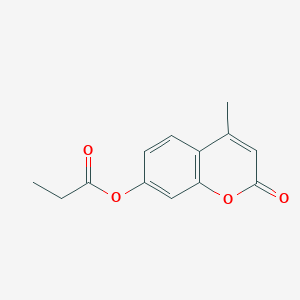

4-Methyl-7-(1-oxopropoxy)-2-benzopyrone

Overview

Description

4-Methyl-7-(1-oxopropoxy)-2-benzopyrone, commonly known as acenocoumarol, is an anticoagulant drug used to prevent blood clots. It belongs to the class of coumarin derivatives, which are widely used in the treatment of thromboembolic disorders. Acenocoumarol is a synthetic compound that acts as a vitamin K antagonist, inhibiting the synthesis of clotting factors in the liver.

Mechanism of Action

Target of Action

4-Methylumbelliferyl Propionate, also known as 4-Methyl-2-oxo-2H-chromen-7-yl propionate or 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone, primarily targets hyaluronan (HA) . HA is an extracellular matrix glycosaminoglycan with significant roles in chronic inflammation, cancer, and autoimmunity . It’s also been found to influence lipid metabolism, cytokine production, antioxidant activity, and apoptosis in immune cells .

Mode of Action

4-Methylumbelliferyl Propionate acts as a small molecule inhibitor of HA synthases . It inhibits HA synthesis, leading to a decrease in HA levels . This inhibition results in beneficial effects observed in several animal models of diseases where HA plays a central role, such as inflammation and cancer progression .

Biochemical Pathways

The compound inhibits HA synthesis by functioning as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme involved in HA synthesis . HA is produced by the HAS1, HAS2, and HAS3 from the precursors UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetyl-glucosamine (UDP-GlcNAc) .

Pharmacokinetics

Pharmacokinetic studies have shown that 4-Methylumbelliferyl Propionate administered intravenously resulted in 100-fold higher exposure compared to oral administration . The main metabolite of the compound, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive and its exposures were much higher than the parent compound after both intravenous and oral administration .

Result of Action

The compound has demonstrated antitumor activity and has been used to treat animal models of cancer and autoimmunity . It decreases hyaluronan synthesis, diminishes proliferation, induces apoptosis, reduces cell migration, and the activity of metalloproteinases . Furthermore, it has shown selective toxicity on tumor cells without exhibiting neurotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylumbelliferyl Propionate. For instance, in a study on apple trees, it was found that the compound enhanced drought tolerance by regulating rhizosphere microbial diversity and root architecture . .

Advantages and Limitations for Lab Experiments

Acenocoumarol is a widely used anticoagulant drug that has been extensively studied in laboratory experiments. Its advantages include its high potency, predictable pharmacokinetics, and well-established safety profile. However, its limitations include its narrow therapeutic index, which requires careful monitoring of coagulation parameters, and its potential for drug interactions with other medications.

Future Directions

There are several future directions for research on acenocoumarol and other coumarin derivatives. These include the development of new anticoagulant drugs with improved safety and efficacy profiles, the identification of biomarkers for predicting the response to anticoagulant therapy, and the investigation of the molecular mechanisms underlying the anticoagulant effects of coumarin derivatives. Additionally, there is a need for further research on the optimal dosing and monitoring of anticoagulant therapy to ensure its safety and effectiveness in clinical practice.

Synthesis Methods

The synthesis of acenocoumarol involves several steps, including the condensation of 4-hydroxycoumarin with propionic anhydride, followed by alkylation with methyl iodide. The resulting intermediate is then treated with potassium hydroxide to form the final product. The yield of acenocoumarol is typically high, and the purity can be improved by recrystallization.

Scientific Research Applications

Acenocoumarol has been extensively studied for its anticoagulant properties and its potential use in the prevention and treatment of thromboembolic disorders. It has been shown to be effective in reducing the risk of stroke, pulmonary embolism, and deep vein thrombosis in patients with atrial fibrillation, venous thromboembolism, and other conditions.

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl Propionate interacts with lipolytic enzymes . The methyl group at position 4 confers high reactivity and lipolytic properties on this compound . It has been shown to have biochemically unique properties such as hydrogen bonding, which may reflect its ability for binding to lipid molecules .

Cellular Effects

4-Methylumbelliferyl Propionate has been shown to have effects on various types of cells. For instance, it has been used to determine the accesses and termini of cell membranes . In glioblastoma cells, 4-Methylumbelliferyl Propionate has been shown to decrease hyaluronan synthesis, diminish proliferation, induce apoptosis, and reduce cell migration .

Molecular Mechanism

4-Methylumbelliferyl Propionate is a small molecule inhibitor of hyaluronan (HA) synthases . It binds to glucuronic acid to prevent the formation of UDP-glucuronic acid, the HA synthase substrate . This results in the inhibition of HA production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl Propionate can change over time. For instance, in mice treated for several weeks with 4-Methylumbelliferyl Propionate in chow, the 4-Methylumbelliferyl Propionate concentration immediately drops after treatment is stopped .

Dosage Effects in Animal Models

In animal models, 4-Methylumbelliferyl Propionate has been shown to decrease inflammation, reduce fibrosis, and lower body weight, serum cholesterol, and insulin resistance . It also inhibits tumor progression and metastasis .

Metabolic Pathways

4-Methylumbelliferyl Propionate is involved in the metabolic pathway of hyaluronan synthesis . It inhibits the synthesis of hyaluronan by binding to glucuronic acid and preventing the formation of UDP-glucuronic acid .

properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-12(14)16-9-4-5-10-8(2)6-13(15)17-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUIFTUULBXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187304 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3361-13-5 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3361-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003361135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8F3EW6D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How was 4-Methylumbelliferyl propionate used in the research on cassava cultivars?

A: 4-Methylumbelliferyl propionate was utilized as a substrate for detecting and analyzing isoesterase enzymes in cassava plants. [, ] Researchers aimed to differentiate and classify various cassava cultivars, including "unnamed" ones, using these enzymes as molecular markers. The study explored the variation in isoesterase banding patterns among different cultivars to assess their genetic similarity and relationships.

Q2: Why were esterase isozymes chosen as molecular markers in this research?

A: Esterase isozymes were chosen for this research due to their potential to reflect genetic variation within a species. [, ] The researchers aimed to utilize a technique that could differentiate cassava cultivars even without prior knowledge of their genetic background. The variation in isoesterase banding patterns, as revealed by substrates like 4-Methylumbelliferyl propionate, offered a practical approach to assess genetic diversity and relationships among the studied cassava cultivars.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)

![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)